molecular formula C32H48O6 B1164389 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid CAS No. 83725-41-1

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid

Cat. No.: B1164389
CAS No.: 83725-41-1
M. Wt: 528.7 g/mol
InChI Key:
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Description

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is a natural product that belongs to the class of triterpenoids. It is derived from the leaves of Brassaiopsis glomerulata and has a molecular formula of C31H46O7 with a molecular weight of 530.7 g/mol . This compound is primarily used in scientific research related to life sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid typically involves the acetylation of lupane derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under reflux conditions . The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: While not widely used in industrial applications, it serves as a model compound for the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to influence key enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • 3alpha-Acetoxy-20-oxo-29-norlupane-23,28-dioic acid
  • 3alpha-Hydroxy-20(29)-lupene-23,28-dioic acid
  • 3beta-Acetoxy-20(29)-lupene-23,28-dioic acid

Uniqueness

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is unique due to its specific acetoxy and dioic acid functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNCWJJEYAODC-ZESURFQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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